molecular formula C22H24N2O4 B12177673 3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B12177673
M. Wt: 380.4 g/mol
InChI Key: NHZQNJOZKHPRKI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tetrahydrocarbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the following steps:

    Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.

    Coupling with Tetrahydrocarbazole: The resulting trimethoxybenzoyl chloride is then reacted with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: The compound can modulate pathways related to cell cycle regulation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzamide
  • 3,4,5-trimethoxyphenethylamine
  • 3,4,5-trimethoxybenzaldehyde

Uniqueness

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and tetrahydrocarbazole moieties, which confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide structure with three methoxy groups and a tetrahydrocarbazole moiety, which may enhance its pharmacological properties. This article aims to explore the biological activity of this compound through a detailed examination of its synthesis, mechanisms of action, and results from various studies.

Molecular Characteristics

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.5 g/mol
  • Structural Features :
    • Benzamide backbone with three methoxy substituents at positions 3, 4, and 5.
    • Tetrahydrocarbazole moiety contributing to its unique reactivity and biological profile.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-methoxy-2,3,4,9-tetrahydro-1H-carbazoleC18H21NLacks methoxy substitutions on benzene ring
N-(6-methoxy-2,3,4-tetrahydrocarbazol-1-yl)benzamideC20H23N2O2Contains fewer methoxy groups
3-methoxy-N-(2,3,4-tetrahydro-1H-carbazol-2-yl)benzamideC22H25N2O3Different substitution pattern on the carbazole ring

The specific arrangement of methoxy groups in this compound is believed to enhance its biological activity compared to other carbazole derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) cells. The mechanisms involved include:
    • Induction of DNA damage.
    • Disruption of mitochondrial function leading to apoptosis.
    • Inhibition of angiogenic processes in ex vivo studies .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Damage Induction : Compounds have been shown to activate pathways leading to DNA damage and subsequent cell cycle arrest.
  • Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential have been observed, leading to apoptosis.
  • Cell Adhesion and Morphological Changes : Significant changes in cell morphology and adhesion properties were noted during cytotoxicity assays .

Antimicrobial Activity

In addition to anticancer properties, carbazole derivatives have exhibited antimicrobial activities against various pathogens. The introduction of specific functional groups has been linked to increased antibacterial and antifungal efficacy. For example:

  • Antifungal Activity : Certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL against Candida albicans.
  • Antibacterial Activity : Some compounds demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and methicillin-resistant strains (MRSA) with MIC values ranging from 1–8 µg/mL .

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of tetrahydrocarbazole derivatives. The findings indicated that compounds similar to this compound could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

A comparative analysis was conducted on various N-substituted carbazoles regarding their biological activities:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-710.5Apoptosis induction
Compound BHT11615.0DNA damage
Compound CA59612.0Mitochondrial disruption

These results underscore the potential of carbazole derivatives in cancer therapy and highlight the importance of structural modifications in enhancing their efficacy .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C22H24N2O4/c1-26-18-11-13(12-19(27-2)21(18)28-3)22(25)24-17-10-6-8-15-14-7-4-5-9-16(14)23-20(15)17/h4-5,7,9,11-12,17,23H,6,8,10H2,1-3H3,(H,24,25)

InChI Key

NHZQNJOZKHPRKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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